molecular formula C11H11BrClN B8678491 1H-Indole,5-bromo-3-(3-chloropropyl)-

1H-Indole,5-bromo-3-(3-chloropropyl)-

Cat. No.: B8678491
M. Wt: 272.57 g/mol
InChI Key: ZUMCZYHPJRNSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole,5-bromo-3-(3-chloropropyl)- is a substituted indole derivative featuring a bromine atom at the 5-position and a 3-chloropropyl chain at the 3-position of the indole ring. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the chloroalkyl group, which serves as a reactive handle for further functionalization.

Properties

Molecular Formula

C11H11BrClN

Molecular Weight

272.57 g/mol

IUPAC Name

5-bromo-3-(3-chloropropyl)-1H-indole

InChI

InChI=1S/C11H11BrClN/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5H2

InChI Key

ZUMCZYHPJRNSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCCCl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

1H-Indole,5-bromo-3-(3-chloropropyl)- has shown promise in pharmaceutical development, particularly in the following areas:

  • Anticancer Research : Indole derivatives are recognized for their anticancer properties. Research indicates that compounds like 1H-Indole,5-bromo-3-(3-chloropropyl)- may inhibit the proliferation of cancer cells and induce apoptosis. The structural modifications provided by bromine and chlorine atoms can enhance binding affinity to cancer-related targets, making them suitable candidates for further investigation in oncology .
  • Tyrosine Kinase Inhibition : The compound's structural features suggest potential activity as a tyrosine kinase inhibitor. Tyrosine kinases play critical roles in cell signaling pathways associated with cancer progression. Studies on similar indole derivatives indicate their efficacy in inhibiting these enzymes, thus presenting a pathway for therapeutic development .

The biological activities of 1H-Indole,5-bromo-3-(3-chloropropyl)- can be attributed to its interaction with various biological targets:

  • Binding Studies : Interaction studies typically focus on assessing the compound's binding affinity with enzymes or receptors. Techniques such as molecular docking simulations and binding assays are employed to elucidate its mechanism of action. These studies help identify potential therapeutic uses and optimize the compound's structure for enhanced efficacy.
  • Diverse Biological Activities : Indoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The introduction of halogen atoms often enhances these properties, making 1H-Indole,5-bromo-3-(3-chloropropyl)- a versatile candidate for drug development .

Synthesis and Structural Analysis

The synthesis of 1H-Indole,5-bromo-3-(3-chloropropyl)- involves several steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis typically begins with commercially available indole derivatives.
  • Bromination : The introduction of the bromine atom at the 5-position is achieved through bromination reactions.
  • Alkylation : The chloropropyl group is introduced via alkylation with appropriate reagents.

The unique combination of bromine and chlorine substituents along with a propyl chain enhances both reactivity and biological profile compared to other similar compounds.

Comparison with Related Compounds

To better understand the uniqueness of 1H-Indole,5-bromo-3-(3-chloropropyl)-, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-BromoindoleBromine at position 5Lacks chloropropyl substitution
5-Bromo-1-methylindoleMethyl group at position 1Different substitution pattern affects reactivity
3-ChloroindoleChlorine at position 3No bromination; different biological profile
5-Bromo-2-methylindoleMethyl group at position 2Variations in methyl substitution influence properties

The distinct arrangement of substituents in 1H-Indole,5-bromo-3-(3-chloropropyl)- may enhance its effectiveness as a therapeutic agent compared to other indole derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of indole derivatives in drug discovery:

  • A study focused on synthesizing novel indole derivatives demonstrated their effectiveness as inhibitors against various cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity .
  • Another research project investigated the molecular docking of indole-based compounds against specific protein targets involved in cancer progression. The results indicated promising binding affinities for several derivatives, including those similar to 1H-Indole,5-bromo-3-(3-chloropropyl)- .

Comparison with Similar Compounds

5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34)

  • Substituent : A bulky imidazole-phenethyl group.
  • Applications : Likely tailored for receptor-targeted biological activity, given the aromatic and polar substituents .

5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole (7)

  • Substituent : A perfluoropropyl group.
  • Properties : Enhanced hydrophobicity and oxidative stability due to fluorine atoms.
  • Reactivity : The electron-deficient perfluoroalkyl group may participate in unique radical or electrophilic reactions .

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)

  • Substituent : A triazole-ethyl group with dimethoxyphenyl moieties.
  • Applications : Designed as an antioxidant for ischemia treatment, leveraging the triazole’s hydrogen-bonding capacity and methoxy groups’ electron-donating effects .

3-(3-(Piperidin-1-yl)propyl)-1H-indole (304a)

  • Substituent : A piperidinylpropyl chain.
  • Applications : Likely used in neurological drug candidates due to the piperidine moiety’s prevalence in CNS-targeted molecules .

Key Structural and Functional Comparisons

Compound Substituent at Position 3 Key Functional Groups Reactivity/Applications
Target Compound 3-Chloropropyl -CH2CH2CH2Cl Nucleophilic substitution; synthetic intermediate
Compound 34 Imidazol-phenethyl Imidazole, methoxy Biological activity (e.g., receptor modulation)
Compound 7 Iso-perfluoropropyl -C3F7 Fluorophilic interactions; material science
Compound 9c Triazol-ethyl-dimethoxyphenyl Triazole, methoxy Antioxidant therapy
Compound 304a Piperidinylpropyl Piperidine CNS drug development

Physicochemical and Spectral Differences

  • Chloropropyl vs. Perfluoropropyl :

    • The target compound’s CH2Cl group (δ ~3.46 ppm in ¹H NMR) contrasts with the CF3 signals (δ ~-70 ppm in ¹⁹F NMR) in compound 7, reflecting distinct electronic environments .
    • The chloro group’s leaving-group ability makes the target compound more reactive in SN2 reactions compared to the inert C-F bonds in compound 5.
  • Chloropropyl vs. Triazol-ethyl :

    • Compound 9c’s triazole ring (δ ~7.5–8.5 ppm in ¹H NMR) introduces aromaticity and hydrogen-bonding sites absent in the target compound .
  • Yield and Synthetic Efficiency :

    • The target compound’s hypothetical synthesis (analogous to ) may achieve ~50% yield, similar to 5-Bromo-1-(3-chloropropyl)-1H-indazole . This contrasts with the higher yields (90–96%) seen in perfluoropropylated indoles (compound 7) due to optimized radical pathways .

Preparation Methods

Procedure:

  • Hydrazine Formation : React 4-bromophenylhydrazine hydrochloride (1.0 equiv) with 5-chloropentanal (1.2 equiv) in dichloromethane under acidic conditions (HCl, 0–5°C).

  • Cyclization : Heat the intermediate hydrazone at 80–100°C to induce cyclization, forming the indole backbone.

  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Boron-mediated alkylation enables regioselective introduction of the 3-chloropropyl group to 5-bromoindole .

Procedure:

  • Substrate Preparation : Dissolve 5-bromoindole (1.0 equiv) and 3-chloropropylamine (1.5 equiv) in anhydrous THF.

  • Catalysis : Add B(C₆F₅)₃ (10 mol%) and stir at 25°C for 12–24 hours.

  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via recrystallization.

Yield : 65–78%.
Mechanistic Insight : B(C₆F₅)₃ facilitates hydride transfer, forming an iminium intermediate that undergoes nucleophilic attack at C3.

Reductive Alkylation

This two-step approach combines alkylation and reduction.

Procedure:

  • Aldehyde Condensation : React 5-bromoindole (1.0 equiv) with 3-chloropropionaldehyde (1.2 equiv) in the presence of Cs₂CO₃.

  • Reduction : Treat the resulting imine with NaBH₄ or Et₃SiH to reduce the C=N bond.

  • Isolation : Purify via flash chromatography.

Yield : 60–72%.
Optimization : Higher yields achieved using oxone® as a co-oxidant to suppress bis-indole byproducts.

Nucleophilic Substitution

A Mitsunobu-like reaction substitutes a hydroxyl group at C3 with the chloropropyl chain.

Procedure:

  • Hydroxyl Activation : Treat 5-bromo-3-hydroxyindole (1.0 equiv) with DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

  • Alkylation : Add 3-chloro-1-propanol (1.2 equiv) and stir at 60°C for 6 hours.

  • Purification : Remove solvents under vacuum and recrystallize from ethanol.

Yield : 55–68%.
Limitation : Requires pre-functionalized 3-hydroxyindole, adding synthetic steps.

Grignard Addition-Reduction

A two-step sequence introduces the chloropropyl group via organometallic intermediates.

Procedure:

  • Grignard Formation : Generate 3-chloropropylmagnesium bromide from 1-bromo-3-chloropropane and Mg.

  • Nucleophilic Attack : React with 5-bromoindole-3-carbaldehyde (1.0 equiv) in THF at −78°C.

  • Reduction : Reduce the resulting alcohol to the methylene group using LiAlH₄.

Yield : 50–65%.
Challenges : Sensitive to moisture and requires strict temperature control.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitationReference
Fischer Synthesis70–85One-pot ring formationRequires harsh acidic conditions
B(C₆F₅)₃ Catalysis65–78Regioselective C3 alkylationCostly boron catalyst
Reductive Alkylation60–72Broad substrate toleranceCompeting bis-indole formation
Nucleophilic Substitution55–68Compatible with N-protected indolesMulti-step synthesis
Grignard Reaction50–65Scalable for industrial useMoisture-sensitive reagents

Q & A

Q. Key Optimization Factors :

  • Catalyst Loading : Higher CuI amounts (1.28 g vs. 1.0 g) improve reaction efficiency but may increase side products .
  • Purification : Gradient column chromatography (70:30 to 100% ethyl acetate/hexane) enhances purity compared to water precipitation .

Q. Table 1. Comparative Synthesis Parameters

ParameterProtocol A Protocol B Protocol C
Catalyst (CuI)1.0 g1.28 gLiAlH4 (1.55 g)
Reaction Time12 h24 h1 h (reflux)
Yield50%46%25–50%
PurificationColumnColumnAcid-base

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Indole NH proton: δ 7.2–7.3 ppm (multiplet) .
    • Chloropropyl chain: δ 3.2–3.3 ppm (t, J = 6.7 Hz) for CH2Cl .
    • Aromatic carbons: δ 110–146 ppm in ¹³C NMR .
  • HRMS : FAB-HRMS confirms molecular ions (e.g., m/z 427.0757 [M+H]+) .
  • X-ray Crystallography : SHELX refinement resolves structural ambiguities (e.g., bond angles, substituent positions) .

Advanced Tip : For overlapping NMR signals, use 2D techniques (HSQC, HMBC) or compare with computational models (DFT) .

How can researchers optimize low yields in alkylation or cycloaddition reactions?

Answer:

  • Solvent Selection : PEG-400/DMF mixtures enhance solubility of polar intermediates . Replace DMF with acetonitrile for faster kinetics in CuAAC .
  • Catalyst Activation : Pre-stir CuI with ligands (e.g., TBTA) to stabilize active Cu(I) species and reduce side reactions .
  • Workup : For LiAlH4 reductions, use Rochelle’s salt (sodium potassium tartrate) to quench excess reductant without product decomposition .

How to resolve contradictions in spectral data for structurally similar derivatives?

Answer:

  • Case Study : Conflicting ¹H NMR signals for chloropropyl chains (δ 3.2 vs. 3.5 ppm) may arise from conformational flexibility or impurities.
    • Step 1 : Repeat synthesis with strict anhydrous conditions to exclude solvent artifacts .
    • Step 2 : Validate via ¹H-¹³C HMBC to correlate protons with adjacent carbons .
    • Step 3 : Cross-check with X-ray data (e.g., C–Cl bond length ≈ 1.78 Å) .

What computational strategies predict the reactivity of 5-bromo-3-(3-chloropropyl)-1H-indole in further functionalization?

Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-3 chloropropyl group shows high electrophilicity (LUMO ≈ -1.5 eV) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functional group additions .

Software Tools : Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystallography visualization) .

How do substituents on the indole core influence biological activity?

Answer:

  • Bromine (C-5) : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability in antioxidant studies .
  • Chloropropyl (C-3) : Acts as a flexible linker for conjugating triazole or anisole groups, modulating receptor binding .

Q. Table 2. Structure-Activity Trends

DerivativeSubstituentBiological ActivityReference
9c 3,5-DimethoxyphenylAntioxidant (IC50 = 12 µM)
9d 4-FluorophenylReduced cytotoxicity

What safety protocols are essential for handling this compound?

Answer:

  • Hazards : Skin/eye irritation (Risk Phrase R36/37/38); use PPE (gloves, goggles) .
  • Storage : Keep in anhydrous conditions (argon atmosphere) at 2–8°C to prevent decomposition .

Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities .

How to address challenges in crystallizing halogenated indole derivatives?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • SHELX Refinement : Apply TWIN commands for twinned crystals and resolve disorder using PART instructions .
  • Case Example : For 5-bromo-3-(3-chloropropyl)-1H-indole, cooling to -50°C in ethyl acetate yielded diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.